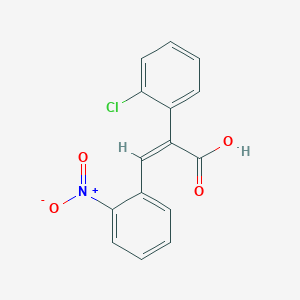
Anthracene-1,2-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene-1,2-disulfonic acid is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two sulfonic acid groups attached to the 1 and 2 positions of the anthracene ring. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of anthracene-1,2-disulfonic acid typically involves the sulfonation of anthracene. This process can be carried out using chlorosulfonic acid or sulfuric acid as sulfonating agents. The reaction conditions, such as temperature and concentration of the sulfonating agent, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled sulfonation of anthracene using sulfuric acid under optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Anthracene-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into anthracene derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Anthracene-1,2-disulfonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of anthracene-1,2-disulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can participate in various chemical reactions, such as forming hydrogen bonds or ionic interactions with other molecules. This interaction can influence the compound’s behavior in different environments, such as in biological systems or industrial processes .
Comparación Con Compuestos Similares
- Anthracene-1,5-disulfonic acid
- Anthracene-9,10-disulfonic acid
- 9-Anthracene carboxylic acid
Comparison: Anthracene-1,2-disulfonic acid is unique due to the specific positioning of its sulfonic acid groups, which can influence its reactivity and applications. For example, anthracene-1,5-disulfonic acid and anthracene-9,10-disulfonic acid have different sulfonic acid group positions, leading to variations in their chemical behavior and applications .
Propiedades
Número CAS |
59114-84-0 |
|---|---|
Fórmula molecular |
C14H10O6S2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
anthracene-1,2-disulfonic acid |
InChI |
InChI=1S/C14H10O6S2/c15-21(16,17)13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)22(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20) |
Clave InChI |
VNLFDHDLTYHIKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





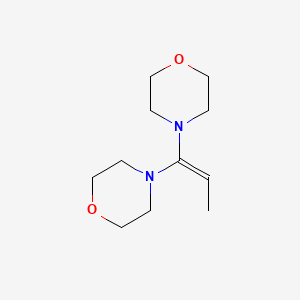
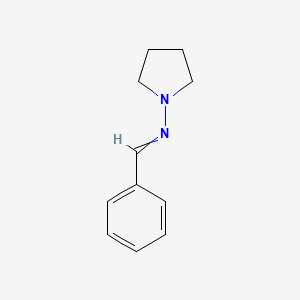
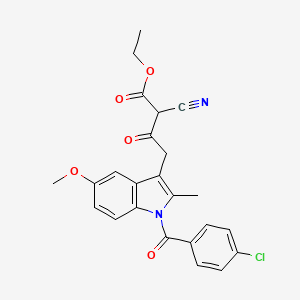

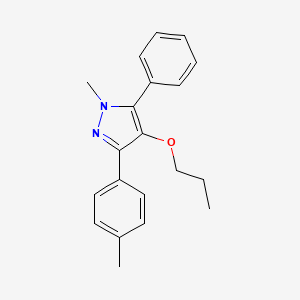
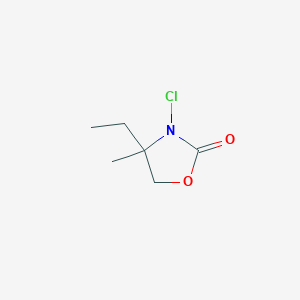

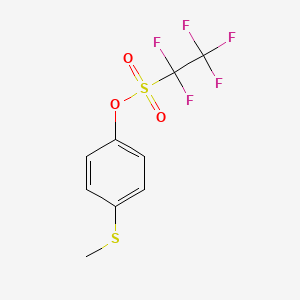
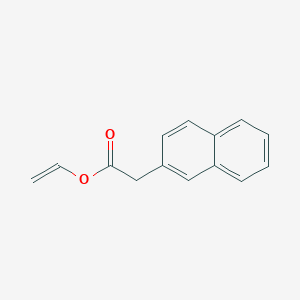
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
